3-fluoro-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide
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Overview
Description
3-fluoro-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a fluoro group, a furan ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide typically involves the condensation of 3-fluorobenzohydrazide with (1E,2E)-3-(furan-2-yl)prop-2-en-1-al. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide moiety to amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-fluoro-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N’-[(1E,2E)-3-(phenyl)prop-2-en-1-ylidene]benzohydrazide
- 3-fluoro-N’-[(1E,2E)-3-(thiophene-2-yl)prop-2-en-1-ylidene]benzohydrazide
Uniqueness
3-fluoro-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-fluoro-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-12-5-1-4-11(10-12)14(18)17-16-8-2-6-13-7-3-9-19-13/h1-10H,(H,17,18)/b6-2+,16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSQALCDBYJCDN-DFNGEEKMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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